Ethyl 4-bromo-3-cyano-2-nitrobenzoate
Description
Ethyl 4-bromo-3-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 3-position, and a nitro group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₇BrN₂O₄, with an estimated molecular weight of 299.08 g/mol (calculated based on substituent contributions).
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)7(5-12)9(6)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYAPBIZPQHUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between ethyl 4-bromo-3-cyano-2-nitrobenzoate and analogous derivatives:
Structural and Reactivity Analysis:
Electron-Withdrawing Effects: The target compound’s bromo, cyano, and nitro groups create a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution (NAS) reactions. In contrast, Ethyl 4-nitrobenzoate (only NO₂) and Ethyl 4-cyanobenzoate (only CN) exhibit milder electron-withdrawing effects, limiting their utility in reactions requiring strong activation .
Functional Group Synergy: The bromine atom acts as a superior leaving group compared to halogens in simpler derivatives (e.g., Ethyl 4-tert-butyl-3-iodobenzoate, ), enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The cyano group offers a site for further functionalization (e.g., reduction to amines), while the nitro group can be reduced to an amine or participate in cyclization reactions .
Heterocyclic Analogues: Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate () shares bromo and nitro substituents but on a pyridine ring. This heterocyclic framework alters electronic distribution and solubility, making it more suited for targeted drug design compared to the purely aromatic target compound .
Safety and Handling: Ethyl 4-cyanobenzoate’s safety data sheet () emphasizes precautions for skin/eye contact and inhalation due to irritant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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